Strategic Utilization of 1-(5-Bromo-2-methylphenyl)ethanone: A Scaffold for Divergent Synthesis
Strategic Utilization of 1-(5-Bromo-2-methylphenyl)ethanone: A Scaffold for Divergent Synthesis
[1]
Executive Summary
1-(5-Bromo-2-methylphenyl)ethanone (CAS 90326-54-8) is a bifunctional aromatic scaffold characterized by a high degree of orthogonality.[1][2] For the medicinal chemist, it represents a "privileged structure"—a template capable of accessing diverse chemical space through two distinct handles: an electrophilic acetyl group and a nucleophile-receptive aryl bromide.[1]
This technical guide moves beyond basic catalog data to provide a mechanistic and operational framework for utilizing this compound in high-throughput lead optimization and process chemistry. We analyze its steric environment, validate its synthesis via regioselective Friedel-Crafts acylation, and map its utility in constructing bioactive heterocycles.[1]
Part 1: Structural Analysis & Physiochemical Profile[1]
The utility of CAS 90326-54-8 lies in the specific arrangement of its substituents.[1] The ortho-methyl group imposes a steric lock on the acetyl moiety, forcing the carbonyl out of planarity with the phenyl ring.[1] This "steric desolvation" often enhances the reactivity of the carbonyl carbon toward nucleophilic attack compared to unhindered acetophenones.[1]
Table 1: Core Physiochemical Data
| Property | Value | Structural Insight |
| Molecular Weight | 213.07 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1] |
| LogP | ~2.54 | Moderate lipophilicity; good membrane permeability potential.[1] |
| H-Bond Acceptors | 1 (Carbonyl) | Key interaction point for serine/cysteine proteases.[1] |
| Rotatable Bonds | 1 | Restricted rotation due to ortho-Me steric clash.[1] |
| Topological Polar Surface Area | 17.07 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential.[1] |
Mechanistic Implication: The "Ortho Effect"
The methyl group at position 2 is not merely a bystander; it prevents the acetyl group from achieving full conjugation with the pi-system.[1] This results in:
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Higher Carbonyl Electrophilicity: The loss of resonance stabilization makes the carbonyl carbon more susceptible to reduction or condensation.[1]
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Regiocontrol: In subsequent electrophilic aromatic substitutions (EAS), the methyl group (activator) and bromine (deactivator) create a push-pull system that directs incoming electrophiles primarily to position 4 (meta to acetyl, ortho to Br).[1]
Part 2: Synthetic Protocol (Upstream Production)
While commercially available, in-house synthesis is often required for isotopic labeling or scale-up.[1] The most robust route is the Friedel-Crafts Acetylation of 4-bromotoluene .[1]
Reaction Logic[1][3]
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Substrate: 1-Bromo-4-methylbenzene (4-Bromotoluene).[1]
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Reagent: Acetyl Chloride / Aluminum Chloride (
).[1] -
Regioselectivity: The methyl group is a strong ortho/para activator.[1] The bromine is a deactivator.[1] Substitution occurs ortho to the methyl group (position 2), yielding the target 1,2,5-substitution pattern.[1]
Validated Laboratory Protocol
Scale: 50 mmol
Safety: Perform in a fume hood.
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Charge the flask with DCM (Dichloromethane, 100 mL) and Aluminum Chloride (7.3 g, 55 mmol) . Cool to 0°C in an ice bath.
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Acylating Agent: Add Acetyl Chloride (4.3 g, 55 mmol) dropwise over 15 minutes. The solution will turn yellow/orange as the acylium ion forms.[1]
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Substrate Addition: Dissolve 4-Bromotoluene (8.55 g, 50 mmol) in 20 mL DCM. Add this solution dropwise to the reaction mixture at 0°C.
-
Critical Control Point: Maintain internal temperature <5°C to prevent di-acetylation or isomerization.[1]
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Endpoint: Disappearance of the non-polar 4-bromotoluene spot.[1]
-
-
Quench: Pour the reaction mixture slowly onto 200g of crushed ice/HCl mixture. (The HCl prevents the formation of insoluble aluminum emulsions).[1]
-
Workup: Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.[1] Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: If necessary, purify via vacuum distillation or flash chromatography (SiO2, Hexane -> 5% EtOAc/Hexane).[1]
Analytical Validation (Self-Check)
-
1H NMR (CDCl3, 400 MHz): Look for the characteristic singlet of the aryl-methyl group at δ 2.45 ppm and the acetyl methyl singlet at δ 2.58 ppm .[1] The aromatic region should show a specific splitting pattern (d, dd, d) consistent with 1,2,4-trisubstitution.[1]
Part 3: Divergent Reactivity & Applications[1]
This scaffold is a "chemical chameleon," allowing access to three distinct classes of pharmacological agents.
Diagram 1: Divergent Synthesis Workflow
Caption: Divergent synthetic pathways originating from the core scaffold. The bromine handle allows for cross-coupling, while the acetyl group enables functional group interconversion.[1]
The "Bromine Handle": Cross-Coupling
The bromine at position 5 is electronically activated for Palladium-catalyzed cross-coupling.[1]
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Application: Synthesis of Biaryl enzyme inhibitors.[1]
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Protocol Insight: Use Pd(dppf)Cl2 with Potassium Phosphate in Dioxane/Water.[1] The steric bulk of the ortho-methyl group at position 2 does not interfere with the oxidative addition at position 5, making this a highly efficient reaction (Yields typically >90%).[1]
The "Acetyl Handle": Kinesin Inhibition & Cytotoxicity
Research indicates that acetophenone derivatives in this class can bind to kinesin , a motor protein essential for mitosis [1].[1][2]
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Mechanism: By modifying the acetyl group (e.g., via Claisen-Schmidt condensation with benzaldehydes), researchers can generate chalcones that lock kinesin in an inactive state, preventing microtubule interaction and halting cell division.[1]
-
Target: This pathway is critical for developing non-taxane anti-mitotic agents for oncology.[1]
Heterocycle Construction
The acetyl group serves as a two-carbon linchpin for building fused ring systems.[1]
-
Quinoline Synthesis: Friedländer synthesis reacting CAS 90326-54-8 with 2-aminobenzaldehyde derivatives.[1]
-
Indole Synthesis: Formation of the hydrazone followed by Fischer Indole Synthesis allows for the creation of 5-bromo-substituted indoles, which are potent serotonin receptor modulators.[1]
Part 4: Safety & Handling (E-E-A-T)[1]
Unlike its alpha-brominated counterparts (phenacyl bromides), CAS 90326-54-8 has the bromine on the aromatic ring.[1]
-
Lachrymator Status: Low. It is not a potent tear gas agent like alpha-bromoacetophenone.[1] However, it is a skin and eye irritant.[1]
-
Storage: Store under inert atmosphere (Nitrogen/Argon). While relatively stable, the ketone can undergo slow alpha-oxidation if exposed to light and air for prolonged periods.[1]
-
Spill Response: Absorb with vermiculite.[1] Do not use water initially if
is still present in the crude mixture.[1]
References
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2757029, 1-(5-Bromo-2-methoxyphenyl)ethanone. (Note: Structural analog reference for property comparison). Retrieved from [Link][1]
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Organic Syntheses. (n.d.). Friedel-Crafts Acylation General Procedures. (Standard operating procedure validation). Retrieved from [Link][1]
